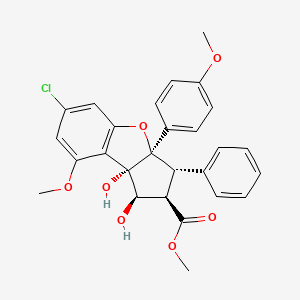
eIF4A3-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eukaryotic Initiation Factor 4A3 Inhibitor 12 is a chemical compound that has garnered significant attention in the field of molecular biology and cancer research. This compound is known for its ability to inhibit the activity of Eukaryotic Initiation Factor 4A3, a protein that plays a crucial role in the regulation of messenger RNA splicing and translation. By inhibiting Eukaryotic Initiation Factor 4A3, Eukaryotic Initiation Factor 4A3 Inhibitor 12 has shown potential in the treatment of various cancers and other diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Eukaryotic Initiation Factor 4A3 Inhibitor 12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Eukaryotic Initiation Factor 4A3 Inhibitor 12 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process and verify the final product’s identity and purity.
化学反应分析
Types of Reactions
Eukaryotic Initiation Factor 4A3 Inhibitor 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced biological activity, while substitution reactions can produce analogs with improved pharmacokinetic properties.
科学研究应用
Eukaryotic Initiation Factor 4A3 Inhibitor 12 has a wide range of scientific research applications, including:
Drug Development:
作用机制
Eukaryotic Initiation Factor 4A3 Inhibitor 12 exerts its effects by binding to the Eukaryotic Initiation Factor 4A3 protein, inhibiting its helicase activity. This disruption of Eukaryotic Initiation Factor 4A3 function leads to altered messenger RNA splicing and translation, ultimately affecting gene expression. The compound’s mechanism of action involves interactions with specific amino acid residues within the Eukaryotic Initiation Factor 4A3 protein, leading to conformational changes that inhibit its activity .
相似化合物的比较
Eukaryotic Initiation Factor 4A3 Inhibitor 12 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Eukaryotic Initiation Factor 4A3. Similar compounds include:
Eukaryotic Initiation Factor 4A1 Inhibitors: These compounds target a different isoform of the Eukaryotic Initiation Factor 4A family and have distinct biological effects.
Eukaryotic Initiation Factor 4A2 Inhibitors: Similar to Eukaryotic Initiation Factor 4A1 inhibitors, these compounds target another isoform and are used in different research contexts.
Eukaryotic Initiation Factor 4A3 Inhibitor 12 stands out due to its ability to selectively inhibit Eukaryotic Initiation Factor 4A3, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C27H25ClO7 |
|---|---|
分子量 |
496.9 g/mol |
IUPAC 名称 |
methyl (1R,2R,3S,3aR,8bS)-6-chloro-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H25ClO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |
InChI 键 |
FAWAZAWGOJUXDV-PXIJUOARSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |
规范 SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


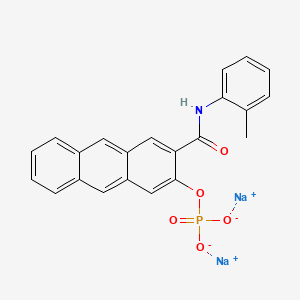
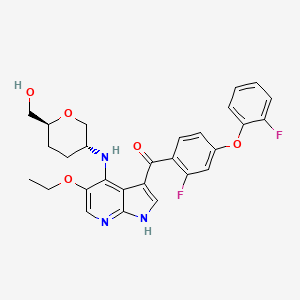
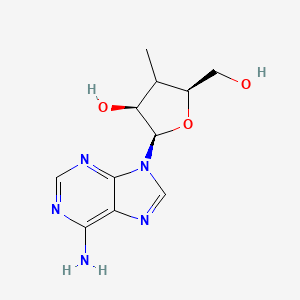
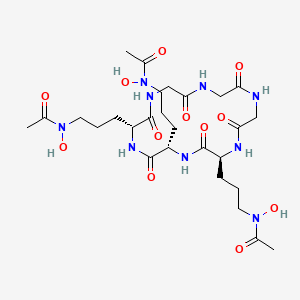
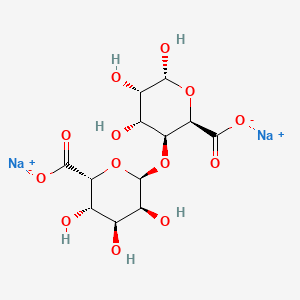
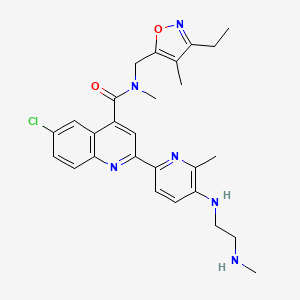
![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)
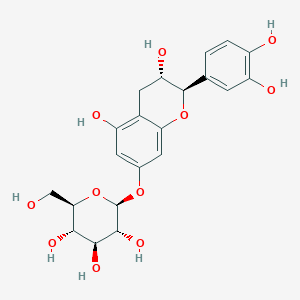

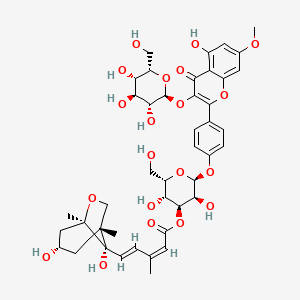
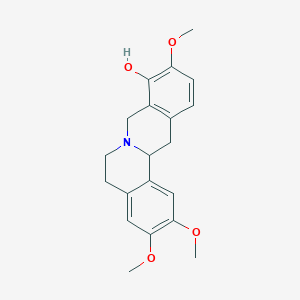

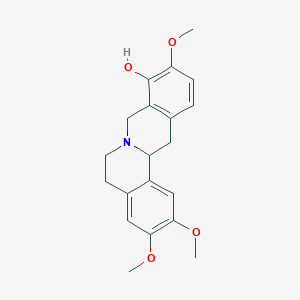
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)
